Cyclazosin hydrochloride
Overview
Description
Synthesis Analysis
The papers provided detail the synthesis of 1,2,4-triazole derivatives, which are heterocyclic compounds that may share some synthetic pathways with cyclazosin hydrochloride. The first paper describes a 1,3-dipolar cycloaddition reaction to synthesize 5-amino-1,2,4-triazoles using hydrazonoyl hydrochlorides and carbodiimides with triethylamine as a base . The second paper also discusses a 1,3-dipolar cycloaddition, but for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from oximes and hydrazonoyl hydrochlorides . These methods could potentially be adapted for the synthesis of cyclazosin hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclazosin hydrochloride would include a 1,2,4-triazole ring, similar to the compounds synthesized in the papers. The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which can be functionalized with various substituents. The presence of the hydrochloride suggests an additional chloride ion associated with the compound, which would be important for the compound's solubility and pharmacokinetics.
Chemical Reactions Analysis
The chemical reactions described in the papers involve the formation of 1,2,4-triazole rings through 1,3-dipolar cycloaddition. This reaction is characterized by the joining of a dipole, such as a nitrilimine, with a dipolarophile, such as a carbodiimide or oxime, to form a five-membered ring . The reaction conditions, such as the use of triethylamine as a base, are crucial for the success of the reaction. These reactions are likely to be highly specific and require careful control of reaction parameters to achieve the desired product.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of cyclazosin hydrochloride, the properties of 1,2,4-triazole derivatives synthesized can provide some insights. These compounds are typically solid at room temperature and may exhibit varying degrees of solubility in water and organic solvents, depending on their substituents. The presence of the hydrochloride in cyclazosin would likely enhance its water solubility, making it more suitable for pharmaceutical formulations.
Scientific Research Applications
Pharmacological Characterization : Cyclazosin has been identified as a selective alpha(1b)-adrenoceptor antagonist. Giardiná et al. (2004) determined the absolute configuration of (+)-cyclazosin through X-ray crystallographic analysis, revealing its specific stereoisomer structure, which is crucial for its pharmacological activity (Giardiná et al., 2004).
Receptor Binding Profile : A study by Giardiná et al. (1995) compared the binding profile of cyclazosin with other alpha-adrenoceptor antagonists. Cyclazosin showed high specificity for alpha 1-adrenoceptors and significant selectivity for the alpha 1B subtype over the alpha 1A subtype (Giardiná et al., 1995).
Chemical Analysis and Formulation : Aher et al. (2018) explored the formulation and evaluation of fast dissolving tablets of Prazosin Hydrochloride, a related compound. Their study aimed at masking the bitter taste of the drug and providing rapid onset of action (Aher, Saudagar, & Chaudhari, 2018).
Selective Antagonist Properties : Research by Sagratini et al. (2018) examined chiral analogues of (+)-cyclazosin as potent alpha1B-adrenoceptor selective antagonists. The study highlighted the importance of stereochemistry in the selectivity of these compounds for the alpha1B subtype (Sagratini et al., 2018).
Potential for Anti-inflammatory and Anti-allergic Applications : Szekalska et al. (2020) investigated the in vivo anti-inflammatory and anti-allergic activities of Cynaroside, which is related to cyclazosin's chemical family. Their study used hydrogel formulations for topical application, suggesting potential therapeutic applications (Szekalska et al., 2020).
Drug-Metal Interaction Studies : Sultana et al. (2013) developed a method for the analysis of Prazosin in various forms, including its interaction with metals. This research is relevant for understanding the stability and interactions of related compounds like cyclazosin (Sultana, Arayne, & Shah, 2013).
properties
IUPAC Name |
[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4.ClH/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18;/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26);1H/t16-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDIDWRQDBIQBS-MCJVGQIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040453 | |
Record name | Cyclazosin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclazosin hydrochloride | |
CAS RN |
146929-33-1 | |
Record name | Methanone, [(4aR,8aS)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)octahydro-1(2H)-quinoxalinyl]-2-furanyl-, hydrochloride (1:1), rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146929-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclazosin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146929331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclazosin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLAZOSIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLN802138L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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